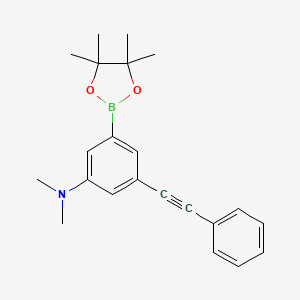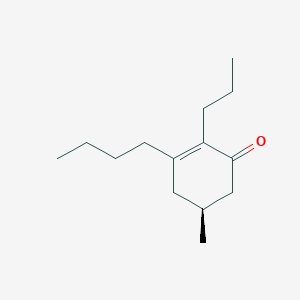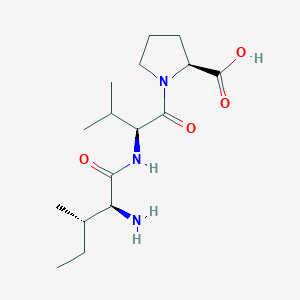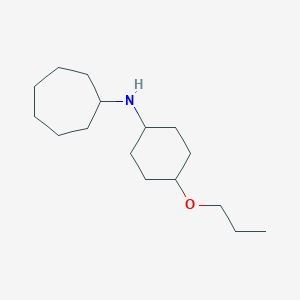![molecular formula C12H23N3O2 B12625860 N,N'-[(Cyclohexylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine CAS No. 918893-51-3](/img/structure/B12625860.png)
N,N'-[(Cyclohexylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[(Cyclohexylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine is a chemical compound with the molecular formula C12H23N3O2. This compound is part of a class of chemicals known for their diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
The synthesis of N,N’-[(Cyclohexylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine typically involves the condensation of glyoxal, cyclohexylamine, and paraformaldehyde in the presence of an acid catalyst such as aqueous HBF4 . This method provides a straightforward route to the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N,N’-[(Cyclohexylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Scientific Research Applications
This compound has several scientific research applications In chemistry, it is used as a precursor for synthesizing other complex molecules In biology, it may be utilized in studies involving enzyme inhibition or as a ligand in binding studiesIndustrially, it can be used in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of N,N’-[(Cyclohexylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N,N’-[(Cyclohexylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine can be compared with similar compounds such as N,N’-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine and N,N-Di(prop-2-yn-1-yl)adamantan-1-amines . These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical properties and applications. The uniqueness of N,N’-[(Cyclohexylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine lies in its specific cyclohexyl group, which imparts distinct steric and electronic properties.
Properties
CAS No. |
918893-51-3 |
|---|---|
Molecular Formula |
C12H23N3O2 |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
N-[1-[cyclohexyl(2-hydroxyiminopropyl)amino]propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C12H23N3O2/c1-10(13-16)8-15(9-11(2)14-17)12-6-4-3-5-7-12/h12,16-17H,3-9H2,1-2H3 |
InChI Key |
NEXOJPNVQRALLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)CN(CC(=NO)C)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methoxy-N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]benzenecarboximidamide](/img/structure/B12625786.png)

![(2R,5R)-2-methoxy-5-[(2R,5S)-5-methoxyoxolan-2-yl]oxolane](/img/structure/B12625793.png)
![1-Isocyanato-4-[(4-nitrophenyl)methoxy]benzene](/img/structure/B12625801.png)




![(1S,11S,12R,16S)-14-(3-chloro-4-fluorophenyl)-11-(2,2-dimethylpropanoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12625845.png)




